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molecular formula C20H20N2O B8481483 2-[3,5-Di(2-methylallyl)phenyl]oxazolo[4,5-b]pyridine CAS No. 60772-78-3

2-[3,5-Di(2-methylallyl)phenyl]oxazolo[4,5-b]pyridine

Cat. No. B8481483
M. Wt: 304.4 g/mol
InChI Key: UYXNVYPWQAHCEN-UHFFFAOYSA-N
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Patent
US04131677

Procedure details

The product from Step B (3 mmoles) is hydrogenated in 25 ml. of methanol in the presence of 500 mg. of 5% palladium on carbon under 3 atmospheres of hydrogen. The catalyst is removed by filtration and the filtrate is concentrated to dryness. The residue is recrystallized from n-hexane to give 2-[3,5-di(isobutyl)phenyl]oxazolo[4,5-b]pyridine.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH2:23])[CH2:3][C:4]1[CH:5]=[C:6]([C:14]2[O:15][C:16]3[C:17]([N:22]=2)=[N:18][CH:19]=[CH:20][CH:21]=3)[CH:7]=[C:8]([CH2:10][C:11]([CH3:13])=[CH2:12])[CH:9]=1.[H][H]>[Pd].CO>[CH2:3]([C:4]1[CH:5]=[C:6]([C:14]2[O:15][C:16]3[C:17]([N:22]=2)=[N:18][CH:19]=[CH:20][CH:21]=3)[CH:7]=[C:8]([CH2:10][CH:11]([CH3:13])[CH3:12])[CH:9]=1)[CH:2]([CH3:1])[CH3:23]

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
CC(CC=1C=C(C=C(C1)CC(=C)C)C=1OC=2C(=NC=CC2)N1)=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from n-hexane

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C=1C=C(C=C(C1)CC(C)C)C=1OC=2C(=NC=CC2)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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